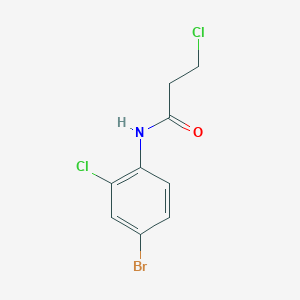

N-(4-溴-2-氯苯基)-3-氯丙酰胺

描述

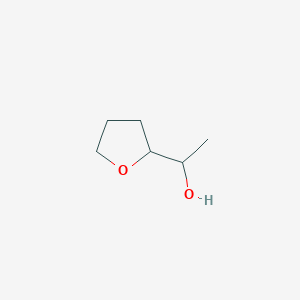

“N-(4-bromo-2-chlorophenyl)-3-chloropropanamide” is a chemical compound that is used as an intermediate for pharmaceuticals . It has a molecular formula of C8H7BrClNO .

Molecular Structure Analysis

The molecular structure of “N-(4-bromo-2-chlorophenyl)-3-chloropropanamide” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further connected to a chloropropanamide group . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such information is not available in the search results.Physical And Chemical Properties Analysis

“N-(4-bromo-2-chlorophenyl)-3-chloropropanamide” appears as white to cream crystals or powder . It is soluble in hot methanol . The melting point ranges from 150.0-157.0°C . Its molecular weight is 248.51 .科学研究应用

吸附研究

表面活性剂改性蒙脱石用于去除氯苯酚

研究探索了使用改性蒙脱石粘土作为吸附剂从水溶液中去除氯苯酚化合物的可能性。这项研究可能暗示类似氯苯基化合物在污染控制和水处理工艺中的潜在环境应用 (Nourmoradi 等人,2016)。

蛋白质试剂

用于多功能蛋白质修饰的新蛋白质试剂

另一条研究线涉及开发用于修饰蛋白质的新化合物,其中某些溴代和氯代苯基化合物用作试剂。这表明在设计药物或研究蛋白质功能方面具有潜在的生化或药物应用 (Diopoh 和 Olomucki,1972)。

抗菌和抗真菌活性

芳基取代卤代(硫氰酸盐)酰胺的合成和生物活性

对芳基取代卤代(硫氰酸盐)酰胺的合成研究,包括具有 4-乙酰苯基片段的酰胺,表明这些化合物具有抗菌和抗真菌活性。这表明在开发新的抗菌剂中具有潜在的应用 (Baranovskyi 等人,2018)。

环境化学与毒理学

溴代苯甲酮的降解和环境行为

对环境行为的研究,包括溴代苯甲酮的降解途径和消毒副产物的形成,可以告知人们对类似化合物环境影响的理解。这项研究可能为溴代和氯代苯基基化学品的环境管理提供建议 (Abdallah 等人,2015)。

安全和危害

属性

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl2NO/c10-6-1-2-8(7(12)5-6)13-9(14)3-4-11/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLRXTRJGREVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide](/img/structure/B3010888.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3010889.png)

![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3010892.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)

![3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B3010898.png)

![methyl 2-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B3010903.png)